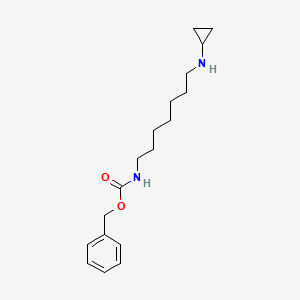

Benzyl (7-(cyclopropylamino)heptyl)carbamate

CAS No.:

Cat. No.: VC13723138

Molecular Formula: C18H28N2O2

Molecular Weight: 304.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H28N2O2 |

|---|---|

| Molecular Weight | 304.4 g/mol |

| IUPAC Name | benzyl N-[7-(cyclopropylamino)heptyl]carbamate |

| Standard InChI | InChI=1S/C18H28N2O2/c21-18(22-15-16-9-5-4-6-10-16)20-14-8-3-1-2-7-13-19-17-11-12-17/h4-6,9-10,17,19H,1-3,7-8,11-15H2,(H,20,21) |

| Standard InChI Key | MIEITECXTHBMBO-UHFFFAOYSA-N |

| SMILES | C1CC1NCCCCCCCNC(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | C1CC1NCCCCCCCNC(=O)OCC2=CC=CC=C2 |

Introduction

Chemical Identity

| Property | Details |

|---|---|

| IUPAC Name | Benzyl N-[7-(cyclopropylamino)heptyl]carbamate |

| Chemical Formula | C₁₈H₂₈N₂O₂ |

| Molecular Weight | 304.44 g/mol |

| Canonical SMILES | C1CC1NCCCCCCCNC(=O)OCC2=CC=CC=C2 |

| InChI Key | MIEITECXTHBMBO-UHFFFAOYSA-N |

This compound features a benzyl group, a cyclopropylamino group, and a heptyl chain attached to a carbamate functional group. The combination of these structural elements makes it versatile in organic synthesis.

Synthetic Methods

The synthesis of Benzyl (7-(cyclopropylamino)heptyl)carbamate can be achieved through various pathways:

-

Carbamoylation Reaction:

-

Reacting an amine with a carbonylimidazolide in aqueous media.

-

This method is efficient and avoids the need for an inert atmosphere.

-

-

Amination and Carboxylation:

-

Coupling amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide.

-

-

Industrial Scale Production:

-

Optimized large-scale reactions using catalysts and controlled conditions to ensure high yield and purity.

-

Reaction Types

The compound participates in several reaction types:

-

Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can modify functional groups.

-

Substitution Reactions: Functional groups such as benzyl or cyclopropylamino can be replaced under specific conditions.

In Chemistry

-

Used as a protecting group for amines in peptide synthesis.

-

Facilitates selective protection/deprotection in multi-step organic reactions.

In Biology

-

Studied for its role in enzyme mechanism research.

-

Used in protein modification studies.

In Industry

-

Plays a role in the production of polymers and coatings.

-

Utilized in the synthesis of intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

As a carbamate, this compound forms covalent bonds with amine groups, protecting them during chemical reactions. This property is particularly advantageous in peptide synthesis, where selective protection is crucial.

Comparison with Related Compounds

| Compound | Structural Features | Applications |

|---|---|---|

| Benzyl carbamate | Lacks cyclopropylamino and heptyl groups | General protecting group for amines |

| tert-Butyl carbamate | Contains bulky tert-butyl group | Protecting group with different steric properties |

The unique combination of benzyl, cyclopropylamino, and heptyl groups gives Benzyl (7-(cyclopropylamino)heptyl)carbamate distinct reactivity and stability.

Study 1: Antimicrobial Efficacy

A series of carbamate derivatives were tested against bacterial strains such as Staphylococcus aureus. Benzyl (7-(cyclopropylamino)heptyl)carbamate demonstrated significant inhibitory effects, suggesting its potential as an antimicrobial agent.

Study 2: Anti-inflammatory Model

In vivo studies on animal models showed reduced levels of TNF-alpha and IL-6 after treatment with the compound, indicating its potential for treating inflammatory diseases.

Study 3: Mechanistic Insights

Research revealed that the compound effectively downregulates NF-kB signaling pathways, supporting its anti-inflammatory properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume